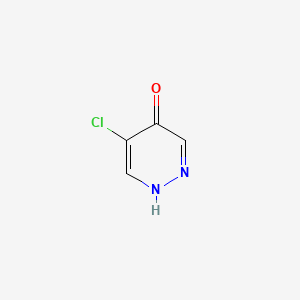

5-Chloropyridazin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPQSWZLTVFMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745103 | |

| Record name | 5-Chloropyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-70-2 | |

| Record name | 5-Chloro-4-pyridazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a potential synthetic route, outlines key characterization methodologies, and presents relevant data in a structured format for ease of reference.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1245643-70-2 |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

| Appearance | White to off-white solid[1] |

| Storage Temperature | Room Temperature, sealed in dry[1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis could potentially proceed via the selective nucleophilic substitution of a chlorine atom on a trichloropyridazine ring with a hydroxide or methoxide source, followed by hydrolysis if necessary. 3,4,6-trichloropyridazine is a potential starting material for this synthesis. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic attack makes this a feasible approach.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

3,4,6-Trichloropyridazine

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

-

Methanol or other suitable solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,6-trichloropyridazine in a suitable solvent like methanol.

-

Nucleophilic Substitution: Slowly add a stoichiometric amount of sodium hydroxide or sodium methoxide solution to the flask at room temperature. The reaction mixture may be heated to reflux to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a methoxy intermediate is formed, subsequent hydrolysis with an acidic or basic solution would be necessary.

-

Isolation: Neutralize the reaction mixture with hydrochloric acid to precipitate the product. The crude product can be collected by filtration.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Melting Point Determination

Protocol: The melting point of the purified solid is determined using a standard capillary melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube and heated gradually. The temperature range over which the solid melts is recorded.

| Parameter | Value |

| Melting Point | Not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. While specific spectral data for this compound is not publicly available, commercial suppliers indicate its availability.[2]

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the chloro and hydroxyl substituents.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display signals for the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the nitrogen, chlorine, and oxygen atoms.

| Data Type | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Aromatic region (δ 7.0-9.0) |

| ¹³C NMR | Aromatic/Heteroaromatic region (δ 120-160) |

Infrared (IR) Spectroscopy

Protocol: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| C=C, C=N stretch | 1400-1650 |

| C-Cl stretch | 600-800 |

| C-O stretch | 1000-1300 |

Mass Spectrometry (MS)

Protocol: Mass spectral analysis is performed using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural features.

Expected Mass Spectral Data:

| Parameter | Expected Value (m/z) |

| Molecular Ion [M]⁺ | ~130.0 (for ³⁵Cl) and ~132.0 (for ³⁷Cl) in a ~3:1 ratio |

Expected Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO, HCl, or HCN from the molecular ion, providing further structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published synthetic protocol and complete characterization dataset are not currently available, the proposed methods and expected data serve as a valuable resource for researchers initiating work on this compound. Further experimental investigation is required to establish a robust synthetic procedure and fully characterize this molecule of interest.

References

Spectroscopic Data Analysis of 5-Chloropyridazin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific molecule, this guide will utilize data from closely related pyridazinone and chloropyridine analogs to illustrate the principles of spectral interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretation strategies outlined herein are directly applicable to the analysis of this compound.

Introduction to Spectroscopic Analysis in Drug Development

Spectroscopic techniques are fundamental in the structural elucidation and characterization of new chemical entities. For a molecule like this compound, a derivative of the pyridazinone core, these methods provide critical information about its atomic composition, connectivity, and functional groups, which is essential for confirming its identity, purity, and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data for a Chloropyridazinone Analog

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-3 |

| 8.50 | d | 1H | H-6 |

| 11.5 (broad) | s | 1H | N-H |

Note: This data is illustrative and based on known pyridazinone structures. The actual chemical shifts for this compound may vary.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule.

Table 2: Representative ¹³C NMR Data for a Chloropyridazinone Analog

| Chemical Shift (δ, ppm) | Assignment |

| 129.0 | C-3 |

| 145.0 | C-5 (bearing Cl) |

| 150.0 | C-6 |

| 162.0 | C-4 (bearing OH) |

Note: This data is illustrative and based on known pyridazinone and chloropyridine structures. The actual chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Absorption Frequencies for a Chloropyridazinone Analog

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (from the hydroxyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1680-1640 | Strong | C=O stretch (keto tautomer) |

| 1600-1450 | Medium | C=C and C=N stretching |

| 1100-1000 | Strong | C-O stretch |

| 800-700 | Strong | C-Cl stretch |

Note: This data is illustrative. The presence of tautomerism (keto-enol) in this compound would significantly influence the IR spectrum, particularly in the C=O and O-H stretching regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 4: Representative Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | 100/33 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |

| 102/104 | 40/13 | [M-CO]⁺ |

| 95 | 60 | [M-Cl]⁺ |

| 67 | 50 | [M-Cl-CO]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

-

NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300-600 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The mass-to-charge ratio (m/z) of the ions is measured.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridazin-4-ol is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, drug design, and material science. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its study.

Core Physicochemical Properties

Precise experimental determination of all physicochemical parameters for this compound is not extensively documented in publicly available literature. However, based on vendor information and computational predictions, the following data can be summarized.

General Properties

| Property | Value | Source |

| CAS Number | 1245643-70-2 | [2] |

| Molecular Formula | C₄H₃ClN₂O | [2] |

| Molecular Weight | 130.53 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | 180-220 °C | Estimated based on related pyridazinone structures. The presence of a chlorine atom and a hydroxyl group, capable of hydrogen bonding, suggests a relatively high melting point for a molecule of its size. |

| Boiling Point | > 300 °C | Predicted to be high with probable decomposition, typical for polar heterocyclic compounds with hydrogen bonding capabilities. |

| pKa (acidic) | 7.5 - 8.5 | The pyridazinone ring system can exhibit both acidic and basic properties. The hydroxyl group is expected to be weakly acidic. Accurate prediction can be achieved using semiempirical quantum chemical methods.[6] |

| pKa (basic) | 1.5 - 2.5 | The ring nitrogen atoms are weakly basic due to the electron-withdrawing effects of the chloro and carbonyl groups.[7] |

| logP | 0.5 - 1.5 | The predicted octanol-water partition coefficient suggests a moderate lipophilicity, a key parameter in assessing drug-likeness according to Lipinski's Rule of Five.[8] The value indicates a balance between aqueous solubility and lipid membrane permeability. |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method [9][10]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).

-

Initial Determination: A preliminary rapid heating is performed to determine an approximate melting range.[12]

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[11]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a critical factor in drug formulation and biological availability.[13]

Methodology: Qualitative and Semi-quantitative Analysis [14][15]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

To a test tube containing a pre-weighed amount of this compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL).

-

The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[14]

-

Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.

-

-

pH-Dependent Solubility: For solubility in aqueous media, the protocol is repeated using buffered solutions at different pH values (e.g., pH 2, 7.4, and 9) to assess the impact of ionization on solubility.[16]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.[8]

Methodology: Shake-Flask Method [17][18][19][20]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[19]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Synthesis Workflow

The synthesis of chloropyridazinone derivatives often involves the reaction of a precursor with a chlorinating agent or the nucleophilic substitution on a di-chlorinated pyridazine.[21][22][23] The following diagram illustrates a general synthetic approach.

Experimental Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of a novel compound follows a logical progression of experiments.

Role of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound like this compound are critical in the early stages of drug discovery, influencing its potential as a therapeutic agent.

References

- 1. sarpublication.com [sarpublication.com]

- 2. This compound CAS#: 1245643-70-2 [chemicalbook.com]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. peerj.com [peerj.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. thinksrs.com [thinksrs.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. portal.tpu.ru [portal.tpu.ru]

An In-depth Technical Guide to 5-Chloropyridazin-4-ol (CAS Number: 1245643-70-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 5-Chloropyridazin-4-ol (CAS No. 1245643-70-2). The information is curated for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a halogenated pyridazinone derivative. The presence of the chlorine atom and the hydroxyl group on the pyridazine ring makes it a versatile building block in medicinal chemistry. The compound exists in equilibrium with its tautomeric form, 5-chloro-1H-pyridazin-4-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245643-70-2 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₄H₃ClN₂O | [1] |

| Molecular Weight | 130.53 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Sealed in dry, Room Temperature | N/A |

It is important to note that a closely related isomer, 4-Chloropyridazin-3-ol (CAS No. 1677-79-8), shares the same molecular formula and weight.[2][3][4] PubChem lists CAS 1677-79-8 as a synonym for 4-Chloro-2,3-dihydropyridazin-3-one, the keto tautomer of 4-Chloropyridazin-3-ol.[5] Careful verification of the specific isomer is crucial for any research or development activities.

Synthesis and Experimental Protocols

General Synthesis of Pyridazinones:

One common method for the synthesis of pyridazinone rings involves the cyclocondensation of a γ-ketoester with hydrazine hydrate. The reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and elimination of an alcohol to yield the pyridazinone ring.

Potential Synthetic Workflow for this compound:

A plausible synthetic route could involve the chlorination of a suitable pyridazin-4-ol precursor. The specific reagents and conditions would need to be optimized to achieve the desired regioselectivity and yield.

Caption: Potential synthetic route to this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of chloropyridazine and pyridazinone derivatives has been investigated for a range of pharmacological activities.

Anticancer Activity:

Numerous studies have highlighted the potential of chloropyridazine derivatives as anticancer agents.[6][7] These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as PARP-1.[6][7] The mechanism of action often involves the induction of DNA damage and the modulation of apoptotic protein markers like p53, BAX, and Bcl-2.[6][7]

Antimicrobial Activity:

Chloropyridazine derivatives have also demonstrated significant antimicrobial properties.[8][9] Studies have shown strong antibacterial activity against Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than that of chloramphenicol.[8] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8]

Other Potential Activities:

The pyridazinone scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including:

-

Aromatase inhibition: For potential application in breast cancer therapy.[10]

-

Necroptosis inhibition: Targeting RIPK1 for the treatment of inflammatory and neurodegenerative diseases.[11]

-

Analgesic and anti-inflammatory effects. [12]

The diverse biological activities of related compounds suggest that this compound could be a valuable lead compound for further investigation in various therapeutic areas.

Signaling Pathways

Given the reported anticancer and antimicrobial activities of related compounds, this compound could potentially modulate several key signaling pathways.

Potential Anticancer Signaling Pathway Involvement:

Based on studies of similar compounds, this compound might induce apoptosis through the intrinsic pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

Suppliers

This compound (CAS 1245643-70-2) is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of this compound

| Supplier | Location | Purity |

| ChemicalBook | - | N/A |

| ChemScene | - | ≥95%[3] |

| ChemShuttle | - | 95%[2] |

| 001CHEMICAL | Hangzhou, China | >98%[13] |

It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. While specific data on its synthesis and biological activity are not extensively documented, the known properties of related chloropyridazine and pyridazinone derivatives provide a strong rationale for its exploration as a lead compound. Further research is warranted to fully elucidate its chemical and biological profile.

References

- 1. This compound CAS#: 1245643-70-2 [chemicalbook.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. chemscene.com [chemscene.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 10. Novel chloropyridazine sulfonamides as aromatase inhibitors and apoptotic inducers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 001chemical.com [001chemical.com]

The Synthesis and Discovery of Novel Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this core structure have shown promise as potent agents in various therapeutic areas, including cardiovascular diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel pyridazinone derivatives, with a focus on recent advancements and methodologies.

Core Synthetic Strategies

The synthesis of the pyridazinone ring is versatile, with several established methods allowing for the introduction of diverse substituents. A common and effective approach involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

A foundational method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves a two-step process starting with a Friedel-Crafts acylation followed by cyclization with hydrazine.

Step 1: Synthesis of β-Aroylpropionic Acid A substituted aromatic compound is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like carbon disulfide. This Friedel-Crafts acylation yields the corresponding β-aroylpropionic acid.

Step 2: Cyclization to form the Pyridazinone Ring The resulting β-aroylpropionic acid is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol. The reaction proceeds via condensation and subsequent cyclization to form the 4,5-dihydropyridazin-3(2H)-one ring.

Experimental Protocol: Synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is an example of a multi-step synthesis to produce a specific pyridazinone derivative with cardiotonic activity.[1]

-

Preparation of 4-(4-nitrophenyl)-3-methyl-4-oxobutanoic acid: 4-Nitrobenzoyl chloride is reacted with methylmalonic acid in the presence of a base to yield the keto-acid intermediate.

-

Cyclization: The intermediate from step 1 is refluxed with hydrazine hydrate in ethanol to form 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

-

Reduction of the Nitro Group: The nitro-substituted pyridazinone is then reduced to the corresponding amine, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Biological Activities and Structure-Activity Relationships

Pyridazinone derivatives have been extensively explored for a variety of pharmacological effects. The substitution pattern on the pyridazinone core and at various positions of the aryl moiety significantly influences the biological activity.

Vasodilatory and Cardiotonic Effects

Many pyridazinone derivatives exhibit potent vasodilatory and cardiotonic activities, often through the inhibition of phosphodiesterase 3 (PDE3).[2]

Experimental Protocol: In Vitro Vasorelaxant Activity Assay [3]

-

Preparation of Aortic Rings: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in width.

-

Mounting of Tissues: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (10⁻⁶ M) or potassium chloride (60 mM).

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath. The relaxation response is measured as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC₅₀) is calculated from the concentration-response curves.

| Compound ID | Substitution Pattern | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |

| 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory | 0.051 | [4] |

| 10 | N,O-dibenzyl derivative | Vasodilator and antiplatelet | 35.3 | [4] |

| 4f | Pyridazin-3-one with 4-substituted thiosemicarbazide side chain | Vasorelaxant | 0.0136 | [5] |

| 4h | Pyridazin-3-one with 4-substituted thiosemicarbazide side chain | Vasorelaxant | 0.0117 | [5] |

| 5d | Cyclized pyridazin-3-one derivative | Vasorelaxant | 0.0053 | [5] |

| 5e | Cyclized pyridazin-3-one derivative | Vasorelaxant | 0.0025 | [5] |

| 1c | 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide | Cardiotonic | - | [6] |

| 1d | 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide | Cardiotonic | - | [6] |

| 2a | 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide | Cardiotonic | - | [6] |

| 2d | 4-amino-3-methyl -N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide | Cardiotonic | - | [6] |

Anticancer Activity

Novel pyridazinone derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[4]

| Compound ID | Target/Cell Line | Biological Activity | IC₅₀ (µM) / TGI (%) | Reference |

| 38 | FGFR | Anticancer | 91.6% TGI | [4] |

| 43 | Human pancreas cancer cell line (panc-1) | Cytotoxicity | 2.9 | [4] |

| 43 | Human pancreas cancer cell line (paca-2) | Cytotoxicity | 2.2 | [4] |

| 10h | Staphylococcus aureus | Antibacterial | 16 (MIC, µg/mL) | [7] |

| 8g | Candida albicans | Antifungal | 16 (MIC, µg/mL) | [7] |

| 10l | A549/ATCC cell line | G0-G1 phase cell cycle arrest | - | [7] |

Anti-inflammatory Activity

The pyridazinone scaffold is also a key component in the development of novel anti-inflammatory drugs. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the NF-κB signaling pathway.[8]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the discovery pipeline of novel pyridazinone derivatives.

Signaling Pathways

Caption: FGFR Signaling Pathway and Inhibition by Pyridazinone Derivatives.

Caption: COX Inflammatory Pathway and Inhibition by Pyridazinone Derivatives.

Experimental and Drug Discovery Workflows

Caption: General Drug Discovery Workflow for Pyridazinone Derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of 5-Chloropyridazin-4-ol Bioactivity

Abstract: The identification of molecular targets and the prediction of bioactivity are critical early steps in the drug discovery pipeline. For novel chemical entities such as 5-Chloropyridazin-4-ol, in silico methods provide a rapid and cost-effective means to generate initial hypotheses regarding their therapeutic potential. This technical guide outlines a comprehensive computational workflow for the prediction of this compound's bioactivity. The pyridazinone core, a key feature of this molecule, is present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This guide details a multi-step in silico approach, beginning with target identification and proceeding through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for each computational experiment are provided, and all quantitative data are presented in structured tables for clarity. Visualizations of key workflows and biological pathways are included to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction to this compound and the Pyridazinone Scaffold

This compound is a heterocyclic compound featuring a pyridazinone core. The pyridazinone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets[1][5]. Derivatives of pyridazinone have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anticancer: Inhibition of tyrosine kinases and other enzymes involved in cell proliferation[1].

-

Anti-inflammatory: Modulation of inflammatory pathways, potentially through inhibition of enzymes like cyclooxygenase (COX)[2].

-

Cardiovascular: Vasodilator and antiplatelet effects[1].

-

Antimicrobial and Antiviral: Activity against various pathogens[2].

-

Neurological: Anticonvulsant and antidepressant properties[5].

Given the therapeutic precedent of the pyridazinone scaffold, this compound represents a promising candidate for computational investigation to elucidate its potential bioactivities and mechanisms of action.

The In Silico Bioactivity Prediction Workflow

A systematic, multi-faceted computational approach is essential for building a robust hypothesis regarding the bioactivity of a novel compound. The workflow detailed herein integrates several computational techniques to move from broad target identification to specific predictions of interaction and drug-like properties.

Methodologies and Experimental Protocols

Target Identification

Since this compound has no known biological targets, the initial step is to generate a list of putative protein targets. This can be achieved through several complementary computational methods.

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners[6][7][8].

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular mechanics force field (e.g., MMFF94).

-

Target Database Preparation: A curated database of 3D protein structures (e.g., PDBbind, scPDB) is prepared. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Docking Simulation: The prepared ligand is docked into the binding site of each protein in the database using a docking program such as AutoDock Vina or GOLD.

-

Scoring and Ranking: The results are ranked based on the docking scores (binding energies). Proteins with the most favorable scores are considered potential targets.

-

Filtering and Clustering: The list of potential targets is filtered to remove proteins with poor binding poses and clustered by family to identify enriched target classes.

Data Presentation:

| Protein Target (PDB ID) | UniProt ID | Docking Score (kcal/mol) | Protein Family |

| Example: 3GCS | P00533 | -9.2 | Tyrosine Kinase |

| Example: 1CX2 | P27361 | -8.7 | Cyclooxygenase |

| Example: 4MBS | P19835 | -8.5 | Nuclear Receptor |

| ... | ... | ... | ... |

Table 1: Representative table of putative protein targets for this compound identified through reverse docking. Data is hypothetical.

This approach identifies potential targets by assuming that structurally similar molecules are likely to have similar biological activities and targets[4][9].

Experimental Protocol:

-

Input: The chemical structure of this compound (in SMILES or SDF format) is used as a query.

-

Database Search: The query structure is compared against large chemical databases (e.g., ChEMBL, PubChem) to find molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85).

-

Target Retrieval: The known, experimentally validated targets of the most similar compounds are retrieved.

-

Consensus Scoring: Targets that are consistently associated with multiple structurally similar compounds are prioritized as high-confidence putative targets for this compound. Web-based tools like SwissTargetPrediction and SuperPred can automate this process[10].

Molecular Docking Simulation

Once a prioritized list of putative targets is established, molecular docking is performed to predict the binding affinity and interaction patterns of this compound in greater detail[11][12].

Experimental Protocol:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the selected target protein is downloaded from the Protein Data Bank (PDB).

-

The protein is prepared by removing water, adding polar hydrogens, and assigning charges.

-

The 3D structure of this compound is prepared and its rotatable bonds are defined.

-

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms. A grid box is generated to encompass this site.

-

Docking Execution: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations (poses) of the ligand within the binding site.

-

Scoring and Analysis: The generated poses are scored based on a scoring function that estimates the binding free energy. The lowest energy pose is considered the most likely binding mode.

-

Interaction Analysis: The predicted best pose is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the target protein.

Data Presentation:

| Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| EGFR Kinase | -9.2 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| COX-2 | -8.7 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Alkyl |

| ... | ... | ... | ... |

Table 2: Example molecular docking results for this compound against high-priority putative targets. Data is hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity[13][14]. A QSAR model can be built using known active pyridazinone derivatives to predict the activity of this compound.

Experimental Protocol:

-

Data Collection: A dataset of pyridazinone derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target (e.g., a tyrosine kinase) is compiled from literature or databases like ChEMBL.

-

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, 2D, 3D) is calculated.

-

Data Splitting: The dataset is divided into a training set (typically 70-80%) for model development and a test set for external validation.

-

Model Building: A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) is used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The model's predictive power is rigorously validated using internal (cross-validation) and external (test set) validation metrics.

-

Prediction: The validated QSAR model is used to predict the bioactivity of this compound.

Data Presentation:

| Model Validation Metric | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Goodness of fit for the training set |

| Q² (Cross-validated R²) | 0.75 | Internal predictive ability |

| R²_pred (External Validation) | 0.79 | Predictive ability for the test set |

| RMSE (Root Mean Square Error) | 0.31 | Prediction error in log units |

Table 3: Example of validation statistics for a hypothetical QSAR model for tyrosine kinase inhibition. Data is hypothetical.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of chemical features necessary for biological activity[15][16]. It can be used to screen large compound libraries for molecules with the potential for similar activity.

Experimental Protocol:

-

Model Generation:

-

A set of known active ligands for a selected target is collected.

-

The ligands are aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified.

-

A 3D model representing the spatial arrangement of these features is generated.

-

-

Model Validation: The pharmacophore model is validated by its ability to distinguish active compounds from inactive decoys in a test database.

-

Virtual Screening: The validated model is used as a 3D query to screen large compound databases (e.g., ZINC, Enamine) to find molecules that match the pharmacophore features.

-

Hit Filtering: The retrieved hits are further filtered based on drug-likeness rules (e.g., Lipinski's Rule of Five) and molecular docking to refine the list of promising candidates.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-like potential[17][18].

Experimental Protocol:

-

Input: The structure of this compound is submitted to various ADMET prediction web servers or software (e.g., SwissADME, pkCSM, ADMETlab)[19].

-

Property Calculation: These tools use a combination of QSAR models and rule-based systems to predict a wide range of properties.

-

Analysis: The predicted properties are analyzed to assess potential liabilities, such as poor absorption, rapid metabolism, or potential toxicity.

Data Presentation:

| Property | Category | Predicted Value | Favorable Range |

| Molecular Weight | Physicochemical | 130.53 g/mol | < 500 |

| LogP | Lipophilicity | 1.25 | < 5 |

| H-Bond Donors | Physicochemical | 1 | ≤ 5 |

| H-Bond Acceptors | Physicochemical | 3 | ≤ 10 |

| Caco-2 Permeability | Absorption | High | High |

| CYP2D6 Inhibition | Metabolism | Non-inhibitor | Non-inhibitor |

| AMES Toxicity | Toxicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Cardiotoxicity | Low risk | Low risk |

Table 4: Example of predicted ADMET and physicochemical properties for this compound. Data is hypothetical.

Hypothesized Bioactivity and Signaling Pathway Involvement

Based on the prevalence of tyrosine kinase inhibition among pyridazinone derivatives, a primary hypothesis is that this compound may act as a tyrosine kinase inhibitor . Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers[20][21].

The diagram above illustrates the hypothesized mechanism of action. By binding to the ATP-binding site of a receptor tyrosine kinase, this compound could prevent the phosphorylation events necessary for downstream signal transduction through pathways like the MAPK cascade, ultimately inhibiting cell proliferation and survival[22][23][24].

Conclusion and Future Directions

This guide outlines a comprehensive in silico strategy to predict the bioactivity of the novel compound this compound. By leveraging a combination of target prediction, molecular docking, QSAR, pharmacophore modeling, and ADMET analysis, a robust, data-driven hypothesis can be formulated. The preliminary hypothesis suggests that this compound may exhibit anticancer activity through the inhibition of tyrosine kinase signaling pathways.

The predictions and hypotheses generated through this computational workflow provide a strong foundation for subsequent experimental validation. Future work should focus on synthesizing this compound and testing its activity in relevant biochemical and cell-based assays (e.g., kinase inhibition assays, cancer cell line proliferation assays) to confirm the in silico findings. The synergy between computational prediction and experimental validation is key to accelerating the discovery of new therapeutic agents.

References

- 1. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neovarsity.org [neovarsity.org]

- 14. optibrium.com [optibrium.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ayushcoe.in [ayushcoe.in]

- 20. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 21. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 22. researchgate.net [researchgate.net]

- 23. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 24. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tautomerism in Substituted Pyridazin-4-ols: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric phenomena observed in substituted pyridazin-4-ol systems. The ability of these compounds to exist in multiple, readily interconvertible isomeric forms is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. Understanding and controlling this equilibrium is paramount for optimizing drug efficacy, safety, and intellectual property.

The Core Equilibrium: Hydroxy-Pyridazine vs. Pyridazinone

Substituted pyridazin-4-ols primarily exhibit prototropic tautomerism, existing in a dynamic equilibrium between the enol form (pyridazin-4-ol) and the keto form (pyridazin-4(1H)-one). While other tautomeric forms, such as those involving amino or thiol substituents, are possible, the keto-enol equilibrium is the most fundamental for this scaffold.

In the vast majority of cases, both in solution and in the solid state, the equilibrium lies heavily in favor of the more stable keto tautomer, pyridazin-4(1H)-one.[1][2] This preference is largely attributed to the greater thermodynamic stability of the amide-like functionality within the pyridazinone ring and its capacity for strong intermolecular hydrogen bonding in condensed phases.[3] The aromaticity of the pyridazin-4-ol form is often not sufficient to overcome the stability of the keto form.

Influence of Substituents on Tautomeric Equilibrium

Substituents on the pyridazine ring can significantly modulate the position of the tautomeric equilibrium by altering the relative stabilities of the keto and enol forms through electronic and steric effects.[4][5]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups tend to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Their inductive and resonance effects can stabilize the negative charge in the conjugate base, but they generally favor the keto tautomer, which can better accommodate the electronic demand.

-

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkoxy (-OR) can donate electron density to the ring. This donation can increase the basicity of the ring nitrogens and may slightly favor the enol form by stabilizing the aromatic system, although the keto form typically remains predominant.

The interplay of these effects is summarized in the following illustrative table, which demonstrates the expected shifts in tautomeric population based on substituent electronics.

Table 1: Illustrative Tautomeric Ratios of Substituted Pyridazin-4-ols in DMSO-d₆

| Substituent (at C6) | Electronic Effect | Expected % Keto Form | Expected % Enol Form | Expected K_T ([Keto]/[Enol]) |

|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | >99 | <1 | >99 |

| -Cl | Electron-Withdrawing | >99 | <1 | >99 |

| -OCH₃ | Electron-Donating | ~98 | ~2 | ~49 |

| -NH₂ | Strong Electron-Donating | ~95 | ~5 | ~19 |

| -NO₂ | Strong Electron-Withdrawing | >99 | <1 | >99 |

Note: This table presents illustrative data based on established chemical principles. Actual values must be determined experimentally.

The Critical Role of Solvent

The choice of solvent has a profound impact on the tautomeric equilibrium.[2] The general principle is that polar solvents preferentially stabilize the more polar tautomer. In the pyridazin-4-ol system, the keto form, with its amide-like character and distinct dipole moment, is significantly more polar than the enol form.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are highly effective at stabilizing the keto form through hydrogen bonding, both as donors to the carbonyl oxygen and as acceptors from the N-H group. In aqueous solutions, the pyridazinone form is overwhelmingly predominant.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also strongly favor the keto form due to their high polarity and ability to act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., Chloroform, Dioxane): In less polar environments, the energy difference between the tautomers is reduced. While the keto form often remains the major species, the population of the enol form can become more significant and potentially detectable.[6]

Table 2: Illustrative Solvent Effects on the Tautomeric Equilibrium of 6-Methylpyridazin-4-ol

| Solvent | Dielectric Constant (ε) | Expected % Keto Form | Expected % Enol Form | Expected K_T ([Keto]/[Enol]) |

|---|---|---|---|---|

| Water-d₂ | 78.4 | >99.9 | <0.1 | >999 |

| DMSO-d₆ | 46.7 | >99 | <1 | >99 |

| Methanol-d₄ | 32.7 | >99 | <1 | >99 |

| Chloroform-d | 4.8 | ~90 | ~10 | ~9 |

Note: This table presents illustrative data based on established chemical principles. Actual values must be determined experimentally.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is required for a thorough investigation of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[7]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the substituted pyridazin-4-ol derivative.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

Prepare separate samples in solvents of varying polarity to assess the solvent's influence on the equilibrium.[7]

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} NMR spectra at a constant, controlled temperature (e.g., 298 K).

-

For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to guarantee complete relaxation and accurate signal integration.

-

Acquire 2D NMR spectra (e.g., HMQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.[2]

-

-

Spectral Analysis & Quantification:

-

Identify Distinct Signals: Identify separate, well-resolved signals corresponding to each tautomer. For the keto form, look for the N-H proton (often broad) and characteristic shifts for the protons and carbons adjacent to the carbonyl group. For the enol form, look for the O-H proton and signals characteristic of an aromatic hydroxy-substituted system.

-

Signal Integration: In the ¹H NMR spectrum, integrate a non-exchangeable proton signal that is unique to the keto form and a corresponding signal for the enol form.

-

Calculate Tautomeric Ratio: The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100

-

% Enol = [Integral(Enol) / (Integral(Keto) + Integral(Enol))] * 100

-

Equilibrium Constant (K_T) = Integral(Keto) / Integral(Enol)

-

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as the keto and enol forms possess distinct chromophores and thus exhibit different absorption maxima (λ_max).[6]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound (~10⁻⁴ to 10⁻⁵ M) in a range of spectroscopic-grade solvents of varying polarities.

-

Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Spectral Analysis:

-

The pyridazin-4-one (keto) tautomer, with its conjugated amide-like system, typically absorbs at a longer wavelength compared to the pyridazin-4-ol (enol) tautomer.

-

Observe shifts in λ_max and changes in the shape of the absorption bands as a function of solvent polarity. This solvatochromism provides qualitative evidence for the shifting tautomeric equilibrium.[2]

-

Quantitative analysis is more complex and often requires deconvolution of overlapping spectra or comparison with "fixed" derivatives (e.g., N-methyl and O-methyl analogs) that lock the molecule into one tautomeric form.

-

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Methodology for Computational Analysis:

-

Structure Modeling: Build 3D models of both the keto and enol tautomers for the compound of interest.

-

Method Selection: Employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)) for geometry optimization and frequency calculations.[8]

-

Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures. The difference in free energy (ΔG) between the tautomers allows for the theoretical calculation of the equilibrium constant (K_T = e^(-ΔG/RT)).

-

Solvent Modeling: Incorporate solvent effects using continuum models like the Polarizable Continuum Model (PCM) to simulate the solution-phase equilibrium more accurately.

Conclusion and Implications for Drug Development

The tautomerism of substituted pyridazin-4-ols is a multifaceted phenomenon governed by a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding environment. The pyridazin-4(1H)-one (keto) form is almost universally the dominant and more stable tautomer. However, the potential for a substituent or a specific microenvironment (such as a protein binding pocket) to shift this equilibrium cannot be overlooked.

For drug development professionals, a thorough characterization of the tautomeric behavior of any pyridazin-4-ol-based candidate is essential. It directly impacts:

-

Receptor Binding: The different shapes, hydrogen bonding patterns, and electrostatic potentials of tautomers can lead to vastly different binding affinities and selectivities.

-

Physicochemical Properties: Tautomerism affects pKa, logP, solubility, and membrane permeability.

-

Metabolism: Different tautomers may be recognized and processed by metabolic enzymes differently.

-

Intellectual Property: Patent claims should be drafted to encompass all relevant tautomeric forms to ensure robust protection.

By leveraging the integrated experimental and computational workflows detailed in this guide, researchers can effectively characterize, and ultimately control, the tautomeric behavior of substituted pyridazin-4-ols, paving the way for the development of safer and more effective medicines.

References

- 1. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Initial Toxicity Assessment of 5-Chloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific toxicological studies on 5-Chloropyridazin-4-ol are limited. This guide provides a comprehensive framework for a proposed initial toxicity assessment based on established methodologies and data from structurally related compounds. The experimental protocols detailed herein are representative and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. Molecules within this class are explored for a wide range of pharmacological activities.[1][2] As with any novel chemical entity intended for further development, a thorough toxicological assessment is paramount to ensure safety and guide future research. This technical guide outlines a strategic approach to the initial toxicity assessment of this compound, encompassing hazard identification, in vitro cytotoxicity, in vivo acute oral toxicity, and considerations for genotoxicity.

Hazard Identification from Existing Documentation

Safety Data Sheets (SDS) for this compound provide initial hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is crucial for safe handling and for informing the design of subsequent toxicological studies.

Table 1: Summary of GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Information compiled from publicly available Safety Data Sheets.

Proposed In Vitro Toxicity Assessment: Cytotoxicity Screening

An initial assessment of cytotoxicity is essential to determine the compound's effect on cell viability and to establish concentration ranges for further, more complex assays. The MTT assay is a widely used colorimetric method for this purpose.[3][4][5]

-

Cell Culture:

-

Select appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung, and a normal cell line like BEAS-2B for comparison).

-

Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 1 x 104 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Exposure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of final concentrations for testing.

-

Replace the cell culture medium in each well with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Table 2: Anticipated Data Presentation for In Vitro Cytotoxicity

| Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] |

| HepG2 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| A549 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| BEAS-2B | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

Proposed In Vivo Acute Oral Toxicity Assessment

To evaluate the systemic toxicity of a substance after a single oral dose, the OECD Guideline 423 (Acute Toxic Class Method) is a standard and ethically considerate approach that minimizes the number of animals required.[6][7]

-

Animal Model:

-

Dose Administration:

-

Based on the GHS classification "Toxic if swallowed," a starting dose of 300 mg/kg body weight is not appropriate. A lower starting dose (e.g., 25 mg/kg or 50 mg/kg) should be selected.

-

Administer a single dose of this compound by oral gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

-

-

Step-wise Dosing Procedure:

-

Step 1: Dose a group of three animals at the selected starting dose.

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[8]

-

Decision Criteria:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified. The LD50 is estimated to be in the range of that dose level.

-

If 0 or 1 animal dies, proceed to the next higher dose level with another group of three animals.

-

The progression of dosing continues until a defined stopping criterion is met (e.g., 2 or 3 animals die at a certain dose level, or no mortality is observed at the highest dose level).

-

-

-

Observations:

-

Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Measure body weight shortly before dosing and at least weekly thereafter.

-

At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis:

Table 3: Anticipated Data Presentation for In Vivo Acute Oral Toxicity

| Parameter | Result |

| Animal Model | Wistar Rat (Female) |

| Route of Administration | Oral Gavage |

| Estimated LD50 Cut-off | Data to be determined (e.g., 50-300 mg/kg) |

| GHS Category | Data to be determined (e.g., Category 3) |

| Key Clinical Observations | Describe observed signs (e.g., lethargy, respiratory distress) |

| Gross Necropsy Findings | Describe any observed organ abnormalities |

Proposed Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can damage genetic material.[11] A standard initial screening often involves a bacterial reverse mutation test (Ames test) followed by an in vitro mammalian cell assay.

-

In Silico Assessment: Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential genotoxicity based on the chemical structure of this compound.[12][13]

-

Ames Test (in vitro): Evaluate the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation (S9 mix).

-

Micronucleus Test (in vitro): Assess the potential to cause chromosomal damage in mammalian cells (e.g., CHO, V79, or human lymphocytes).

Conclusion

This technical guide outlines a foundational, multi-faceted approach for the initial toxicity assessment of this compound. While existing documentation provides preliminary hazard warnings, a comprehensive evaluation requires empirical data from in vitro and in vivo studies as proposed. The successful execution of these protocols will enable a robust characterization of the compound's cytotoxic, acute oral toxicity, and genotoxic potential, thereby providing the critical safety data necessary to inform decisions for its future development.

References

- 1. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globaljournals.org [globaljournals.org]

- 5. kosheeka.com [kosheeka.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for the Functionalization of 5-Chloropyridazin-4-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Chloropyridazin-4-ol, a versatile heterocyclic building block in medicinal chemistry and drug development. The pyridazinone core is a privileged scaffold found in numerous biologically active compounds. The strategic introduction of various substituents onto this core allows for the fine-tuning of physicochemical properties and pharmacological activities.

This guide outlines key synthetic transformations, including nucleophilic aromatic substitution (SNAr) at the C5 position, palladium-catalyzed cross-coupling reactions for the introduction of aryl and other carbon-based moieties, and N-alkylation of the pyridazinone ring.

I. Functionalization at the C5-Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituent at the C5 position, facilitates nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to 5-substituted pyridazin-4-ol derivatives.

A. Synthesis of 5-Aminopyridazin-4-ol Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding 5-aminopyridazin-4-ol derivatives. These reactions are typically carried out at elevated temperatures in a polar aprotic solvent.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

-

Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.

-